molecular formula C11H8BClFNO2 B11865113 (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid

(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid

Cat. No.: B11865113
M. Wt: 251.45 g/mol
InChI Key: HAGDYBKCKZNLLX-UHFFFAOYSA-N
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Description

(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 5-chloro-2-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic chemistry, (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the construction of biaryl structures .

Biology and Medicine: Its derivatives can be used to create molecules with biological activity, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of biaryl compounds makes it a key intermediate in the manufacture of various high-value products .

Mechanism of Action

The mechanism of action of (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the desired biaryl product and regenerates the palladium catalyst .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid lies in its dual functional groups, which provide versatility in chemical synthesis. The presence of both the pyridine ring and the 5-chloro-2-fluorophenyl group allows for selective reactions and the formation of complex molecules that are not easily accessible with simpler boronic acids .

Properties

Molecular Formula

C11H8BClFNO2

Molecular Weight

251.45 g/mol

IUPAC Name

[2-(5-chloro-2-fluorophenyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C11H8BClFNO2/c13-8-1-2-10(14)9(6-8)11-5-7(12(16)17)3-4-15-11/h1-6,16-17H

InChI Key

HAGDYBKCKZNLLX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C2=C(C=CC(=C2)Cl)F)(O)O

Origin of Product

United States

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